molecular formula C11H12FNO2 B14168319 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 1196153-42-0

2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B14168319
CAS No.: 1196153-42-0
M. Wt: 209.22 g/mol
InChI Key: ATVBMMPHXHNZJD-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino and fluorine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve specific substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted naphthalene derivatives .

Scientific Research Applications

2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • 2-Amino-7-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Comparison: Compared to its analogs, 2-Amino-7-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

1196153-42-0

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-amino-7-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C11H12FNO2/c12-9-2-1-7-3-4-11(13,10(14)15)6-8(7)5-9/h1-2,5H,3-4,6,13H2,(H,14,15)

InChI Key

ATVBMMPHXHNZJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=C1C=CC(=C2)F)(C(=O)O)N

Origin of Product

United States

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